2,6-diamino-5-nitropyrimidin-4(3H)-one
Overview
Description
2,6-Diamino-5-nitropyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C4H5N5O3. It is characterized by the presence of two amino groups at positions 2 and 6, a nitro group at position 5, and a keto group at position 4 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-5-nitropyrimidin-4(3H)-one typically involves the nitration of 2,6-diaminopyrimidine. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to control the exothermic nature of the nitration process. After completion, the product is isolated through crystallization and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors are often employed to ensure better control over reaction conditions and to enhance safety. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is crucial for optimizing yield and purity .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amino groups at positions 2 and 6 can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 2,6-diamino-4-hydroxypyrimidine.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
2,6-Diamino-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-diamino-5-nitropyrimidin-4(3H)-one is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential therapeutic effects. The amino groups facilitate binding to enzyme active sites, thereby inhibiting their activity. The compound’s interactions with molecular targets and pathways are still under investigation, but it shows promise in modulating key biochemical processes .
Comparison with Similar Compounds
2,6-Diamino-4-hydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Diamino-5-nitropyrimidine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
5-Nitro-2,4-diaminopyrimidine: Another nitro-substituted pyrimidine with different reactivity and applications.
Uniqueness: 2,6-Diamino-5-nitropyrimidin-4(3H)-one is unique due to the presence of both amino and nitro groups on the pyrimidine ring, which imparts distinct electronic and steric properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
IUPAC Name |
2,4-diamino-5-nitro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGVBWYGFPSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286344 | |
Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3346-23-4 | |
Record name | 2,6-Diamino-5-nitro-4(3H)-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3346-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CJL42EBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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